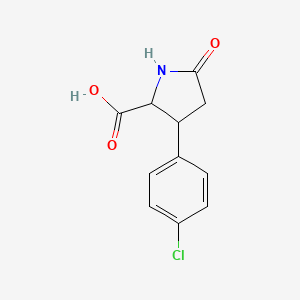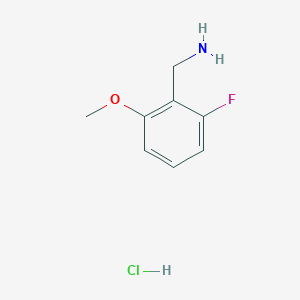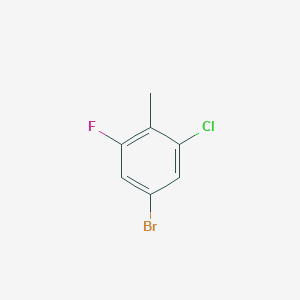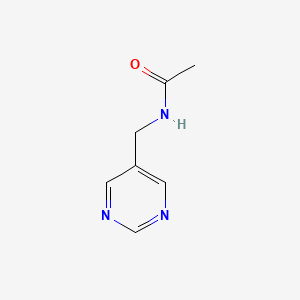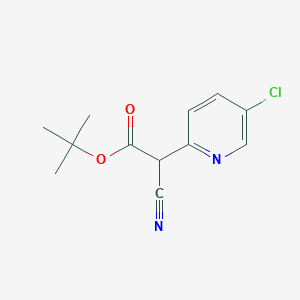
tert-Butyl 2-(5-chloropyridin-2-yl)-2-cyanoacetate
Vue d'ensemble
Description
“tert-Butyl (5-chloropyridin-2-yl)methylcarbamate” is a chemical compound with the CAS Number: 67938-77-6 . It has a molecular weight of 242.7 and its IUPAC name is tert-butyl (5-chloro-2-pyridinyl)methylcarbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14-7-9-5-4-8(12)6-13-9/h4-6H,7H2,1-3H3,(H,14,15) .Physical And Chemical Properties Analysis
This compound is a solid with a density of 1.2±0.1 g/cm³ . It has a boiling point of 349.4±32.0 °C at 760 mmHg . The vapour pressure is 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 59.4±3.0 kJ/mol . The flash point is 165.1±25.1 °C .Applications De Recherche Scientifique
Applications in Chemical Synthesis
Synthesis of Pyrimidinyl Acetonitrile Tert-butyl 2-cyano-2-(4,6-dimethoxypyrimidin-2-yl) acetate is prepared from 2-chloro-4,6-dimethoxypyrimidine and tert-butyl cyanoacetate. This derivative is a precursor for the synthesis of 2-(4,6-dimethoxypyrimidin-2-yl) acetonitrile, indicating its utility in chemical synthesis and the preparation of specific pyrimidinyl compounds (Jin Dong-yuan, 2010).
Synthesis of Pyrazoles Tert-butyl cyanoacetate is involved in the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles. The reactivity of this compound in different reaction media has been studied to understand the regioselectivity of the product, highlighting its role in the formation of pyrazoles with high specificity (M. Martins et al., 2012).
Synthesis of Pyridinyl Derivatives Tert-butyl cyanoacetate is used in reactions to synthesize 3-amino-6-methyl-4-phenylpyridin-2(1H)-one and its derivatives. This showcases the chemical's involvement in reactions to create compounds with a pyridinyl core, which are significant in various chemical applications (A. Shatsauskas et al., 2017).
Applications in Material Science
Synthesis of Luminescent Derivatives Tert-butyl cyanoacetate derivatives like tert-butyl 2-(2-tert-butyl-4H-pyran-4-ylidene)-2- ethyl-2-cyanoacetate (KWK-1TB) are synthesized and studied for their optical properties. These compounds exhibit absorption and emission maxima in specific regions, making them potential candidates for use in organic light-emitting diodes and organic lasers (E. Zarins et al., 2012).
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl 2-(5-chloropyridin-2-yl)-2-cyanoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-12(2,3)17-11(16)9(6-14)10-5-4-8(13)7-15-10/h4-5,7,9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNHXBAQIVZMHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C#N)C1=NC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-(5-chloropyridin-2-yl)-2-cyanoacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-Fluorophenyl)sulfonyl]azetidine hydrochloride](/img/structure/B1403661.png)
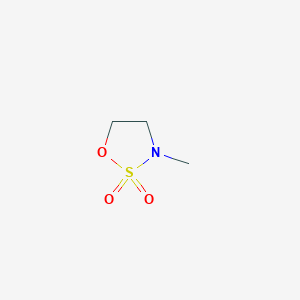
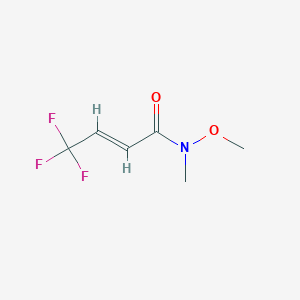
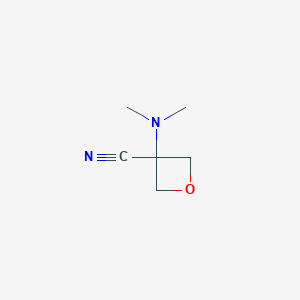
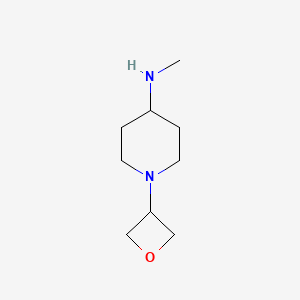
![exo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B1403674.png)
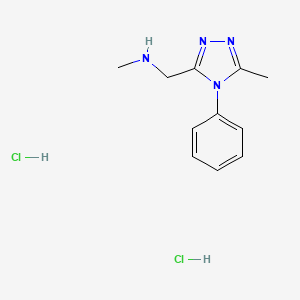
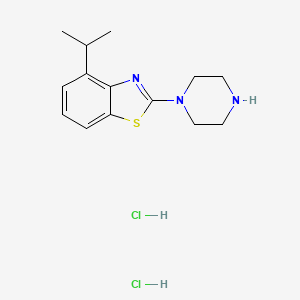
![3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-amine hydrochloride](/img/structure/B1403677.png)
![4-[2-(Ethanesulfonyl)ethyl]piperidine hydrochloride](/img/structure/B1403678.png)
